Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a compound with the formula C10H8LiN3O2 and a molecular weight of 209.13 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines typically involves the use of derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They are known to play a crucial role in numerous disease conditions .Scientific Research Applications
GABA A Receptor Positive Allosteric Modulators
Imidazo[4,5-b]pyridine derivatives have been found to act as GABA A receptor positive allosteric modulators . This means they can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which could potentially be used in the treatment of conditions like anxiety, insomnia, and epilepsy .
Proton Pump Inhibitors
Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors . These compounds could potentially be used in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Aromatase Inhibitors
Imidazo[4,5-b]pyridine derivatives have also been found to act as aromatase inhibitors . This means they can inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This could potentially be used in the treatment of estrogen-sensitive breast cancer .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Some imidazo[4,5-b]pyridine derivatives have been found to act as NSAIDs . This means they can reduce inflammation, pain, and fever. This could potentially be used in the treatment of conditions like arthritis, tendinitis, and menstrual pain .
Antiviral Agents
Imidazo[4,5-b]pyridine derivatives have been found to possess antiviral activity . This means they can inhibit the replication of viruses, which could potentially be used in the treatment of viral infections .
Antimicrobial Agents
Some imidazo[4,5-b]pyridine derivatives have been found to possess antimicrobial activity . This means they can inhibit the growth of microorganisms, which could potentially be used in the treatment of bacterial and fungal infections .
Mechanism of Action
Future Directions
Imidazopyridines have shown significant potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . Future research may focus on exploring new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts . Additionally, further investigation into the biological activity of these compounds could lead to the development of new therapeutic agents .
properties
IUPAC Name |
lithium;3-cyclopropylimidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-12-7-2-1-5-11-8(7)13(9)6-3-4-6;/h1-2,5-6H,3-4H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSFORKPVGUZBN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate |
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